molecular formula C19H25NO2 B13424374 rac 5-Hydroxymethyl Desisopropyl Tolterodine CAS No. 480432-16-4

rac 5-Hydroxymethyl Desisopropyl Tolterodine

Cat. No.: B13424374
CAS No.: 480432-16-4
M. Wt: 299.4 g/mol
InChI Key: CCZYBOXFQXWQIF-UHFFFAOYSA-N
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Description

Rac 5-Hydroxymethyl Desisopropyl Tolterodine is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac 5-Hydroxymethyl Desisopropyl Tolterodine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 5-Hydroxymethyl Desisopropyl Tolterodine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(hydroxymethyl)-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYBOXFQXWQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158451
Record name 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480432-16-4
Record name 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480432-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: rac-5-Hydroxymethyl Desisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

rac-5-Hydroxymethyl Desisopropyl Tolterodine (also known as N-desisopropyl-5-hydroxymethyl tolterodine) represents a critical secondary metabolite and analytical reference standard in the pharmacokinetics of antimuscarinic therapy. It sits at the intersection of the metabolic pathways for Tolterodine and Fesoterodine , serving as a marker for the CYP3A4-mediated deactivation of the active pharmaceutical ingredient.

While the parent compounds (Tolterodine/Fesoterodine) and their primary metabolite (5-HMT) are potent muscarinic receptor antagonists, the desisopropyl variant represents the attenuation of pharmacological activity. This guide details the structural basis for this loss of potency, the metabolic pathways governing its formation, and the protocols required for its isolation and quantification in drug development.

Property Data
Chemical Name 2-(3-(isopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Molecular Formula

Molecular Weight 299.41 g/mol
Role Secondary Metabolite, Impurity, Analytical Standard
Primary Enzyme CYP3A4 (Dealkylation)
Pharmacology Negligible Muscarinic Affinity (Inactive/Weak)

Mechanism of Action: Structural & Pharmacological Analysis[1]

To understand the mechanism of rac-5-Hydroxymethyl Desisopropyl Tolterodine, one must analyze it as a product of pharmacological deactivation . Its mechanism is defined by what it fails to do compared to its parent, 5-Hydroxymethyl Tolterodine (5-HMT).

Structure-Activity Relationship (SAR)

The efficacy of Tolterodine-class antimuscarinics relies on a precise fit within the orthosteric binding site of the M3 muscarinic receptor.

  • The Active Moiety (5-HMT): Features a tertiary amine substituted with two isopropyl groups.[1] These bulky alkyl groups are critical for hydrophobic interactions within the receptor's binding pocket, stabilizing the ammonium cation which forms an ionic bond with a conserved Aspartate residue (Asp147 in M3).

  • The Desisopropyl Variant (The Topic): Metabolic N-dealkylation removes one isopropyl group, converting the nitrogen from a tertiary to a secondary amine .

    • Loss of Hydrophobic Bulk: The removal creates a "hole" in the hydrophobic interaction surface, significantly increasing the dissociation rate (

      
      ) from the receptor.
      
    • Polarity Shift: The secondary amine is more polar and less sterically hindered, altering the solvation shell and preventing the "tight lock" required for nanomolar affinity.

Receptor Affinity Comparison

The clinical consensus is that N-dealkylated metabolites of tolterodine do not contribute to therapeutic efficacy.

CompoundStructureReceptor Affinity (

)
Clinical Status
Tolterodine Tertiary Amine~ 3.0 nMActive Drug
5-HMT Tertiary Amine + 5-OH~ 2.0 - 3.0 nMMajor Active Metabolite
Desisopropyl-5-HMT Secondary Amine > 1000 nM (Est.) Inactive / Clearance Product

Metabolic Pathway & Biotransformation

This molecule is the product of a "metabolic shunt" away from the active pathway. Understanding this is vital for interpreting PK/PD variability, particularly in CYP2D6 poor metabolizers.

The CYP Interplay
  • Activation Pathway (CYP2D6): Tolterodine is hydroxylated to 5-HMT (Active).[2][3][4][5][6]

  • Deactivation Pathway (CYP3A4):

    • Tolterodine

      
       N-desisopropyl Tolterodine.
      
    • 5-HMT

      
      rac-5-Hydroxymethyl Desisopropyl Tolterodine .[7]
      
    • Note: In CYP2D6 poor metabolizers, the CYP3A4 pathway becomes dominant, leading to higher concentrations of N-dealkylated products.

Visualization of the Metabolic Cascade

TolterodineMetabolism Tolterodine Tolterodine (Parent Drug) Active5HMT 5-Hydroxymethyl Tolterodine (5-HMT) ACTIVE METABOLITE Tolterodine->Active5HMT CYP2D6 (Hydroxylation) DesisopropylT N-Desisopropyl Tolterodine (Inactive Intermediate) Tolterodine->DesisopropylT CYP3A4 (N-Dealkylation) Target rac-5-Hydroxymethyl Desisopropyl Tolterodine (TARGET MOLECULE) Active5HMT->Target CYP3A4 (N-Dealkylation) DesisopropylT->Target CYP2D6 (Hydroxylation) Excretion Renal Excretion (Glucuronidation) Target->Excretion Clearance

Caption: Metabolic map highlighting the formation of rac-5-Hydroxymethyl Desisopropyl Tolterodine via CYP3A4-mediated deactivation of the active moiety.[8]

Experimental Protocols

For researchers utilizing rac-5-Hydroxymethyl Desisopropyl Tolterodine as a reference standard, the following protocols ensure data integrity in metabolic stability and bioanalytical assays.

Protocol A: In Vitro Metabolic Stability Assessment (Microsomal Incubation)

Objective: To quantify the formation rate of the desisopropyl metabolite from 5-HMT using human liver microsomes (HLM).

  • Preparation:

    • Substrate: Prepare 5-HMT (Active Metabolite) at 10 µM in phosphate buffer (pH 7.4).

    • Enzyme: Thaw Human Liver Microsomes (HLM) on ice. Target protein concentration: 0.5 mg/mL.

    • Cofactor: Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate Substrate and HLM for 5 minutes at 37°C.

    • Initiate reaction by adding NADPH solution.

    • Timepoints: 0, 15, 30, 60 minutes.

  • Termination:

    • Quench aliquots (50 µL) with 150 µL ice-cold Acetonitrile (ACN) containing rac-5-Hydroxymethyl Desisopropyl Tolterodine-d6 (Internal Standard).

  • Analysis:

    • Centrifuge at 4000g for 10 mins. Inject supernatant into LC-MS/MS.[9]

    • Monitor transition: Precursor (299.4)

      
      Product (Fragment specific to desisopropyl loss).
      
Protocol B: LC-MS/MS Quantification Parameters

When using this molecule as a standard for PK studies, use the following optimized transitions to distinguish it from the parent.

ParameterSetting
Ionization Mode ESI Positive (+)
Column C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
MRM Transition (Quant) 300.2

223.1
(Loss of isopropyl-amine fragment)
Retention Time Elutes earlier than 5-HMT due to increased polarity

References

  • Swiss Medical Weekly. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine.Link

  • Pfizer Inc. (2012). Detrol (tolterodine tartrate) Prescribing Information.[2] FDA Access Data. Link

  • Drug Metabolism and Disposition. (1998).[10] Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes.[10]Link

  • PubChem. (2025). rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | C19H25NO2.[11] National Library of Medicine. Link

  • European Medicines Agency. (2013). Toviaz (fesoterodine) Assessment Report.Link

Sources

An In-depth Technical Guide to the Pharmacological Profile of Tolterodine Metabolites, with a Focus on rac 5-Hydroxymethyl Desisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tolterodine is a cornerstone therapeutic agent for the management of overactive bladder (OAB), exerting its effects as a competitive muscarinic receptor antagonist.[1][2] Its clinical efficacy is not solely derived from the parent compound but is significantly augmented by its pharmacologically active metabolites.[1][3][4] This guide provides a detailed pharmacological profile of the key metabolites of tolterodine, with a specific focus on inferring the profile of the lesser-known derivative, rac 5-Hydroxymethyl Desisopropyl Tolterodine. The primary active moiety, 5-hydroxymethyl tolterodine (5-HMT), is equipotent to the parent drug and is the sole active component of the prodrug fesoterodine.[5][6][7] Understanding the structure-activity relationships of these metabolites is crucial for the development of next-generation antimuscarinic agents with optimized efficacy and safety profiles.

Introduction to Tolterodine Metabolism

Upon oral administration, tolterodine undergoes extensive hepatic metabolism, primarily mediated by two cytochrome P450 (CYP) isoenzymes.[1][8][9]

  • CYP2D6 Pathway: The principal metabolic route involves the oxidation of the 5-methyl group, leading to the formation of 5-hydroxymethyl tolterodine (5-HMT).[1][10][11] This pathway is dominant in the majority of the population, known as "extensive metabolizers."[1] 5-HMT is a major, pharmacologically active metabolite that contributes significantly to the therapeutic effect of tolterodine.[1][3]

  • CYP3A4 Pathway: In individuals with low CYP2D6 activity ("poor metabolizers"), or as a secondary pathway, tolterodine is metabolized via N-dealkylation to form N-desisopropyl tolterodine.[1][10][12]

The compound of interest, 5-Hydroxymethyl Desisopropyl Tolterodine , combines features from both major metabolic pathways. It represents the N-dealkylated form of the primary active metabolite, 5-HMT. While direct pharmacological data for this specific compound is sparse in the literature, its profile can be scientifically inferred from the well-characterized properties of its parent structures.

Pharmacodynamic Profile

Mechanism of Action: Muscarinic Receptor Antagonism

The therapeutic action of tolterodine and its active metabolites stems from their function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2][13] By blocking these receptors in the detrusor muscle of the urinary bladder, they inhibit the action of acetylcholine, leading to a reduction in involuntary bladder contractions, an increase in bladder capacity, and alleviation of OAB symptoms.[8][13]

The M3 receptor subtype, coupled to Gq/11 proteins, is the primary mediator of bladder smooth muscle contraction.[8][14][15] Antagonism of this receptor is the key to the therapeutic effect.

M3 Receptor Signaling Pathway and Point of Antagonist Intervention

The following diagram illustrates the canonical Gq-protein signaling cascade initiated by acetylcholine binding to the M3 receptor, and the point at which tolterodine metabolites intervene.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist cluster_downstream Intracellular Signaling M3R M3 Muscarinic Receptor Gq Gq Protein (α, β, γ) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Metabolite Tolterodine Metabolites (e.g., 5-HMT) Metabolite->M3R Blocks ACh Acetylcholine (ACh) ACh->M3R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Antagonism of the M3 receptor signaling cascade by Tolterodine metabolites.

Receptor Binding Affinity and Selectivity

Both tolterodine and its primary metabolite, 5-HMT, are potent but non-selective antagonists across all five muscarinic receptor subtypes (M1-M5).[16] This lack of subtype selectivity is a defining characteristic. The high affinity for all subtypes means the desired effect at M3 receptors is accompanied by potential side effects from blocking other subtypes (e.g., dry mouth from M1/M3 antagonism in salivary glands).

The key insight is that the 5-hydroxymethyl modification preserves, and in some cases enhances, the high antimuscarinic potency of the parent molecule.[16][17]

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

Compound M1 M2 M3 M4 M5 Reference
(Rac)-5-HMT 2.3 2.0 2.5 2.8 2.9 [18]
(R)-5-HMT - - - - - Kb = 0.84 nM[17]

| Tolterodine | Potent, non-selective antagonist | | | | |[16] |

Data for rac 5-Hydroxymethyl Desisopropyl Tolterodine is not publicly available. Based on structure-activity relationships, N-dealkylation can sometimes reduce potency. Therefore, it is hypothesized that its affinity would be retained but potentially be lower than that of 5-HMT.

Despite the lack of receptor subtype selectivity, both tolterodine and 5-HMT exhibit a functional tissue selectivity for the urinary bladder over salivary glands in vivo.[2][16] This favorable clinical profile cannot be explained by receptor subtype affinity but may relate to pharmacokinetic distribution or other local tissue factors.[16] Furthermore, both compounds show high specificity for muscarinic receptors with negligible affinity for other targets like adrenergic receptors, histamine receptors, or calcium channels.[10][16]

Pharmacokinetic Profile

The pharmacokinetic profile of tolterodine's effects is largely driven by the combined exposure to the parent drug and 5-HMT.[3] Fesoterodine, a prodrug, was specifically designed to be rapidly and completely converted by ubiquitous esterases to 5-HMT, thereby providing consistent exposure to the active moiety, independent of a patient's CYP2D6 genotype.[6][7]

  • Absorption: Tolterodine is well-absorbed after oral administration.[9]

  • Metabolism: As discussed, metabolism is extensive via CYP2D6 and CYP3A4.[1][11] 5-HMT is the primary active metabolite.[1][9]

  • Distribution: Tolterodine and 5-HMT are highly bound to plasma proteins, primarily orosomucoid.[11] The unbound fraction of 5-HMT is significantly larger than that of tolterodine (36% vs 3.7%), which contributes to its pharmacological activity.[3][11]

  • Excretion: Metabolites are primarily excreted in the urine.[8][9] A significant amount of active 5-HMT is excreted in the urine, which may allow it to act directly on muscarinic receptors in the bladder urothelium from the luminal side.[19]

Experimental Methodologies

Radioligand Competitive Binding Assay Protocol

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for muscarinic receptors.[20][21]

Objective: To quantify the ability of a test compound (e.g., 5-HMT) to displace a specific high-affinity radioligand from muscarinic receptors expressed in a cell membrane preparation.

Workflow Diagram:

Binding_Assay_Workflow A 1. Prepare Receptor Source (e.g., CHO cells expressing human M3 receptors) B 2. Prepare Membranes (Homogenization & Centrifugation) A->B C 3. Incubation Setup (96-well plate) B->C D Incubate Membranes with: - Radioligand (e.g., [³H]NMS) - Test Compound (serial dilutions) C->D E Controls: - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + excess Atropine) C->E F 4. Separation (Rapid vacuum filtration over glass fiber filters) D->F E->F G 5. Quantification (Liquid Scintillation Counting to measure bound radioactivity) F->G H 6. Data Analysis (Calculate IC₅₀, then Ki using Cheng-Prusoff equation) G->H

Caption: Standard workflow for a radioligand competitive binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize cell lines (e.g., CHO or HEK293) stably transfected with the human muscarinic receptor subtype of interest (e.g., M3). Culture cells to ~90% confluency.

  • Membrane Preparation: Harvest cells, homogenize in an ice-cold buffer (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in an assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes + radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS, a non-selective antagonist) + assay buffer.

    • Non-Specific Binding (NSB): Cell membranes + radioligand + a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

    • Test Compound: Cell membranes + radioligand + serial dilutions of the test compound (e.g., rac 5-Hydroxymethyl Desisopropyl Tolterodine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound ligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

Conclusion

The pharmacological profile of tolterodine is defined by its action as a potent, non-selective muscarinic antagonist. Its clinical success is heavily reliant on its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is equipotent to the parent drug.[3] The related compound, rac 5-Hydroxymethyl Desisopropyl Tolterodine , integrates the key structural features of both major metabolic pathways. Based on established structure-activity relationships, it is projected to be a potent, non-selective muscarinic receptor antagonist. While its affinity may be slightly modulated by the N-dealkylation compared to 5-HMT, it is expected to retain the core pharmacological mechanism of action. Further direct experimental characterization is warranted to precisely quantify its binding affinities and functional potency to fully elucidate its pharmacological profile.

References

  • Nilvebrant, L., Hallén, B., & Sparf, B. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology. [Link]

  • Urology Textbook. Tolterodine: Adverse Effects, Contraindications, and Dosage. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tolterodine Tartrate? [Link]

  • Davis's Drug Guide for Rehabilitation Professionals. Tolterodine. [Link]

  • Kim, Y., et al. (2012). AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. International Continence Society. [Link]

  • Chemsrc. (2025). 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM). [Link]

  • Malhotra, B., et al. (2010). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology. [Link]

  • FDA. (2012). Detrol (tolterodine tartrate) tablets Label. [Link]

  • Schäfer, M., et al. (2010). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly. [Link]

  • Apotex Inc. (2020). Fesoterodine Fumarate Extended-Release Tablets - PRODUCT MONOGRAPH. [Link]

  • Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry. [Link]

  • Mignery, G. A., & Gill, D. L. (1993). Involvement of G alpha q/11 in m3-muscarinic receptor stimulation of phosphatidylinositol 4,5 bisphosphate-specific phospholipase C in rat parotid gland membranes. Archives of Biochemistry and Biophysics. [Link]

  • Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert. [Link]

  • Reactome Pathway Database. Activation of Gq by Muscarinic Acetylcholine Receptor M3. [Link]

  • Reactome Pathway Database. Muscarinic Acetylcholine Receptor M3 activates Gq. [Link]

  • Ehlert, F. J., et al. (2024). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine? [Link]

  • Miyamae, K., et al. (2001). Pharmacological effects of tolterodine on human isolated urinary bladder. BJU International. [Link]

  • European Medicines Agency. (2007). SUMMARY OF THE PRODUCT CHARACTERISTICS. [Link]

  • Budd, D. C., & Tobin, A. B. (2001). Phosphorylation of the Gq/11-coupled m3-muscarinic receptor is involved in receptor activation of the ERK-1/2 mitogen-activated protein kinase pathway. Journal of Biological Chemistry. [Link]

  • Jamp Pharma Corporation. (2023). tolterodine L-tartrate tablets - Product Monograph. [Link]

  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. [Link]

  • ResearchGate. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • Wikipedia. Tolterodine. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Tolterodine (generic name)? [Link]

  • Siddiqui, N. I., & Ghaffar, A. (2023). Tolterodine. StatPearls. [Link]

Sources

Technical Monograph: rac-5-Hydroxymethyl Desisopropyl Tolterodine (ND-5-HM-TTD)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, metabolic origin, synthesis, and analytical significance of rac-5-Hydroxymethyl Desisopropyl Tolterodine (also known as N-desisopropyl-5-hydroxymethyl tolterodine or ND-5-HM-TTD ).

Executive Summary

rac-5-Hydroxymethyl Desisopropyl Tolterodine is a critical secondary metabolite and analytical reference standard in the development of antimuscarinic agents, specifically Tolterodine (Detrol) and its prodrug Fesoterodine (Toviaz). Chemically, it represents the intersection of two metabolic pathways: the oxidation of the 5-methyl group (conferring pharmacological activity to the parent) and the N-dealkylation of the amine (typically a clearance pathway).[1]

While the parent compound (Tolterodine) and its primary active metabolite (5-HMT) are potent muscarinic receptor antagonists, the N-desisopropyl derivative (ND-5-HM-TTD) serves as a vital biomarker for CYP3A4-mediated clearance of the active moiety. Its quantification is essential for understanding the pharmacokinetics (PK) of extensive metabolizers and for monitoring impurity profiles in stability studies.

Chemical Identity & Stereochemistry

The compound is a racemic mixture , containing equal parts of the (


)- and (

)-enantiomers. In the context of pharmaceutical development, the racemic standard is often used for method development (HPLC/MS) to ensure separation of enantiomers or to quantify non-stereoselective degradation products.
Attribute Specification
Common Name rac-5-Hydroxymethyl Desisopropyl Tolterodine
Scientific Name (

)-2-(3-(isopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Abbreviation ND-5-HM-TTD
Molecular Formula C

H

NO

Molecular Weight 299.41 g/mol
Key Functional Groups Secondary Amine (Mono-isopropyl), Primary Alcohol (Hydroxymethyl), Phenol
Chirality Racemic (1 chiral center at C3 of the propyl chain)
Solubility Soluble in Methanol, DMSO; slightly soluble in water (pH dependent)

Metabolic Origin & Pathway Analysis

The formation of ND-5-HM-TTD is a result of the interplay between CYP2D6 and CYP3A4 enzyme systems. Understanding this pathway is crucial for interpreting PK data in patients with varying CYP2D6 genotypes (Extensive Metabolizers [EM] vs. Poor Metabolizers [PM]).

The Dual Pathway
  • Activation (CYP2D6) : Tolterodine is hydroxylated at the 5-methyl position to form 5-Hydroxymethyl Tolterodine (5-HMT) .[1][2] This is the "active metabolite" (equipotent to parent).[3]

  • Clearance (CYP3A4) : The active metabolite (5-HMT) undergoes N-dealkylation (loss of one isopropyl group) to form ND-5-HM-TTD .

  • Alternative Route : In Poor Metabolizers (PM), Tolterodine is directly N-dealkylated to N-desisopropyl Tolterodine (ND-TTD) via CYP3A4.

Pathway Visualization

The following diagram illustrates the metabolic cascade, highlighting the position of ND-5-HM-TTD as a downstream product of the active metabolite.

MetabolicPathway Tolterodine Tolterodine (Parent Drug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) Active Metabolite Tolterodine->HMT CYP2D6 (Major Route in EMs) ND_TTD N-desisopropyl Tolterodine (ND-TTD) Inactive Tolterodine->ND_TTD CYP3A4 (Major Route in PMs) ND_HMT rac-5-Hydroxymethyl Desisopropyl Tolterodine (ND-5-HM-TTD) HMT->ND_HMT CYP3A4 (N-dealkylation) Carboxy Carboxylic Acid Metabolites HMT->Carboxy Oxidation (Alcohol Dehydrogenase) ND_TTD->ND_HMT CYP2D6 (Minor Route) ND_HMT->Carboxy Oxidation

Figure 1: Metabolic pathway of Tolterodine showing the formation of ND-5-HM-TTD via CYP3A4-mediated dealkylation of the active metabolite.[3]

Pharmacological Significance[8]

Activity Profile

Unlike the parent (Tolterodine) and the 5-HMT metabolite, the N-desisopropyl derivative (ND-5-HM-TTD) exhibits significantly reduced affinity for muscarinic receptors.

  • Structure-Activity Relationship (SAR) : The bulky tertiary amine (diisopropyl) is critical for binding to the muscarinic receptor pocket. Removal of one isopropyl group (yielding a secondary amine) drastically lowers binding affinity.

  • Clinical Relevance : It is considered a pharmacologically inactive metabolite. Its presence in plasma indicates the clearance of the active drug, not an extension of the therapeutic effect.

Analytical Utility
  • Genotyping Marker : High ratios of ND-5-HM-TTD to 5-HMT in plasma can indicate high CYP3A4 activity or drug-drug interactions (e.g., induction of CYP3A4).

  • Impurity Monitoring : In the synthesis of Fesoterodine (which degrades to 5-HMT), ND-5-HM-TTD is a potential process-related impurity or degradant that must be controlled under ICH Q3B guidelines.

Synthesis of the Racemic Standard

To produce rac-5-Hydroxymethyl Desisopropyl Tolterodine for use as a reference standard, a robust synthetic route is required that avoids the expensive enantioselective catalysts used in commercial API production.

Retrosynthetic Analysis

The most efficient route for the racemic standard involves constructing the carbon skeleton via a Friedel-Crafts reaction, followed by modification of the amine and oxidation of the methyl group.

Step-by-Step Protocol

Step 1: Formation of the 3,3-Diphenylpropyl Skeleton

  • Reagents : trans-Cinnamic acid,

    
    -Cresol, H
    
    
    
    SO
    
    
    (cat).
  • Procedure : Friedel-Crafts alkylation of

    
    -cresol with cinnamic acid yields the lactone intermediate (6-methyl-4-phenylchroman-2-one).
    
  • Outcome : Racemic lactone intermediate.

Step 2: Ring Opening and Amine Introduction

  • Reagents : Isopropylamine (excess), Lewis Acid (e.g., AlCl

    
     or TiCl
    
    
    
    ).
  • Procedure : The lactone is opened with isopropylamine to form the amide. Alternatively, the lactone is reduced to the diol and the primary alcohol is activated (tosylate) and displaced with isopropylamine.

  • Critical Control : Use of monoisopropylamine is key here to establish the secondary amine immediately, or use of a reductive amination strategy later.

Step 3: Oxidation of the 5-Methyl Group

  • Challenge : Oxidizing a methyl group on a phenol ring without affecting the amine.

  • Protocol :

    • Protection : Protect the secondary amine (e.g., Boc) and the phenol (e.g., Benzyl).

    • Benzylic Oxidation : Use radical bromination (NBS/AIBN) on the 5-methyl group to form the benzyl bromide.

    • Hydrolysis : Hydrolyze the bromide to the alcohol (Ag

      
      CO
      
      
      
      /Acetone/Water).
    • Deprotection : Remove Boc and Benzyl groups (TFA, then Hydrogenation).

  • Result : rac-5-Hydroxymethyl Desisopropyl Tolterodine.[4][5][6][7]

Synthetic Workflow Diagram

Synthesis Start p-Cresol + Cinnamic Acid Lactone Racemic Lactone (Chroman-2-one) Start->Lactone Friedel-Crafts Amide Amide / Diol Intermediate Lactone->Amide Ring Opening Precursor N-Desisopropyl Tolterodine (Protected) Amide->Precursor Reductive Amination (Acetone/NaBH4) Oxidation Benzylic Oxidation (NBS -> OH) Precursor->Oxidation Functionalization Final rac-5-Hydroxymethyl Desisopropyl Tolterodine Oxidation->Final Deprotection

Figure 2: General synthetic strategy for accessing the racemic metabolite standard.

Analytical Characterization

For researchers validating methods for Tolterodine or Fesoterodine, the following analytical markers are definitive for ND-5-HM-TTD.

Mass Spectrometry (LC-MS/MS)
  • Ionization : ESI Positive Mode.

  • Parent Ion [M+H]+ :

    
     300.2.
    
  • Key Fragmentation :

    • Loss of H

      
      O (
      
      
      
      282.2).
    • Loss of Isopropyl amine fragment (distinct from diisopropyl loss in parent).

    • Differentiation : The parent 5-HMT has a mass of ~342 Da. The loss of 42 Da (isopropyl - H) confirms the desisopropyl structure.

NMR Spectroscopy ( H NMR, 400 MHz, CD OD)
  • Isopropyl Region :

    • Parent (5-HMT) : Shows a septet integrating for 2 protons (two isopropyl groups).

    • ND-5-HM-TTD : Shows a septet integrating for 1 proton at

      
       ~2.8-3.0 ppm.
      
  • Hydroxymethyl Region :

    • Singlet at

      
       ~4.5 ppm (2H), confirming the oxidation of the methyl group.
      
  • Aromatic Region :

    • Typical 1,2,4-trisubstituted benzene pattern (phenol ring) and monosubstituted benzene pattern (phenyl ring).

References

  • Pfizer Inc. (2012). Detrol LA (tolterodine tartrate) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency (EMA) . (2008). Toviaz (fesoterodine) Assessment Report. [Link]

  • Brynne, N., et al. (1998).[1] Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics. [Link]

  • Postlind, H., et al. (1998).[1] Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition.[1][2][3][8] [Link]

  • Malhotra, B., et al. (2009). Fesoterodine: a novel antimuscarinic for the treatment of overactive bladder. Current Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of rac-5-Hydroxymethyl Tolterodine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Metabolite Quantification in Tolterodine Pharmacokinetics

Tolterodine is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] Following oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This metabolic process results in the formation of rac-5-Hydroxymethyl Tolterodine (5-HMT), also known as DD 01. This metabolite is not only major but also pharmacologically active, exhibiting an antimuscarinic profile similar to the parent drug and contributing significantly to the overall therapeutic effect.[4]

The clinical implication of this metabolic pathway is profound. The pharmacokinetic profile of tolterodine can vary significantly between individuals classified as extensive metabolizers (EMs) and poor metabolizers (PMs, ~7% of the population) who lack functional CYP2D6.[3][4] In EMs, plasma concentrations of 5-HMT are substantially higher than the parent drug. Conversely, in PMs, tolterodine concentrations are significantly higher with negligible levels of 5-HMT.[3] Therefore, to accurately characterize the total active drug exposure and ensure reliable data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, the simultaneous quantification of both tolterodine and its active 5-HMT metabolite is a regulatory and scientific necessity.

This application note provides a comprehensive, field-proven protocol for the simultaneous determination of rac-5-Hydroxymethyl Tolterodine and its parent drug, tolterodine, in human plasma. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis, ensuring high selectivity, sensitivity, and throughput.[5][6] The protocol is validated according to the principles outlined in international regulatory guidelines, such as those from the FDA and EMA, ensuring data integrity and reliability.[6][7][8]

Principle of the Method

The analytical strategy is founded on the principles of reversed-phase liquid chromatography for the robust separation of analytes from endogenous plasma components, followed by highly selective detection using a triple quadrupole mass spectrometer.

Causality of Core Methodological Choices:

  • Sample Preparation: A Liquid-Liquid Extraction (LLE) protocol is employed. This technique was chosen for its ability to efficiently partition the moderately lipophilic analytes into an immiscible organic solvent, effectively removing non-volatile matrix components like salts, proteins, and phospholipids that can cause ion suppression and contaminate the MS system.[9]

  • Internal Standardization: To correct for variability during sample processing and analysis, stable isotope-labeled (SIL) internal standards (e.g., Tolterodine-d6 and 5-HMT-d14) are used.[10][11] SILs are the ideal choice as they co-elute with the analytes and exhibit nearly identical ionization efficiency and extraction recovery, providing the most accurate correction for potential matrix effects and ensuring high precision and accuracy.[5][10]

  • Detection: Detection is performed using electrospray ionization in the positive ion mode (ESI+) followed by Multiple Reaction Monitoring (MRM). This tandem MS technique provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte, virtually eliminating the risk of interference from co-eluting compounds.[5]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P0 Plasma Sample Aliquot (e.g., 200 µL) P1 Add Stable Isotope-Labeled Internal Standards (SIL-IS) P0->P1 P2 Liquid-Liquid Extraction (LLE with MTBE) P1->P2 P3 Evaporation & Reconstitution in Mobile Phase P2->P3 A0 Inject Reconstituted Sample onto LC Column P3->A0 A1 Chromatographic Separation (Reversed-Phase) A0->A1 A2 Ionization (ESI+) & MS/MS Detection (MRM) A1->A2 D0 Peak Integration & Area Ratio Calculation (Analyte/IS) A2->D0 D1 Quantification via Calibration Curve D0->D1

Caption: Overall bioanalytical workflow for 5-HMT quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: Tolterodine Tartrate, rac-5-Hydroxymethyl Tolterodine (5-HMT).[12]

  • Internal Standards: Tolterodine-d6, rac-5-Hydroxymethyl Tolterodine-d14 (or other suitable SIL-IS).[5][13]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE) - all LC-MS grade or equivalent.

  • Reagents: Ammonium acetate, Formic acid, Ammonium hydroxide - all analytical grade or higher.

  • Water: Deionized water, purified to ≥18 MΩ·cm resistivity.

  • Biological Matrix: Drug-free, pooled human plasma (K2EDTA as anticoagulant).

Instrumentation and Conditions

The following table summarizes the typical LC-MS/MS conditions. These should be considered a starting point and may require optimization for specific instrument models.

Parameter Condition
LC System UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
LC Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[5][10]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 20:80 (v/v) A:B[5][10]
Flow Rate 0.5 mL/min[5]
Injection Volume 5 µL
Autosampler Temp. 10°C
Column Temp. 40°C
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000/5500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 500°C
IonSpray Voltage 5500 V
MRM Transitions Compound
Tolterodine
5-HMT
Tolterodine-d6 (IS)
5-HMT-d14 (IS)

Detailed Experimental Protocols

Preparation of Stock, Calibration, and QC Samples

Rationale: The preparation of accurate calibration standards and quality controls is the foundation of quantitative bioanalysis. Stock solutions are prepared in an organic solvent to ensure stability and solubility, while subsequent dilutions into the biological matrix mimic the study samples.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of each reference standard (Tolterodine, 5-HMT) and internal standard (Tolterodine-d6, 5-HMT-d14) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions for spiking calibration curve (CC) and quality control (QC) samples by serially diluting the stock solutions with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solutions to a final concentration of 1 ng/mL in 50:50 (v/v) methanol:water. This concentration is chosen to provide a stable and robust MS signal without causing detector saturation.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a calibration curve ranging from 0.025 ng/mL to 10 ng/mL.[14] Prepare QC samples at four levels: LLOQ (0.025 ng/mL), Low QC (0.075 ng/mL), Mid QC (4 ng/mL), and High QC (8 ng/mL).

Plasma Sample Extraction Protocol (Liquid-Liquid Extraction)

G start Start: Thaw Plasma Samples (CCs, QCs, Unknowns) step1 1. Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube. start->step1 step2 2. Add 25 µL of IS Working Solution (1 ng/mL). step1->step2 step3 3. Vortex for 30 seconds. Ensures thorough mixing of sample and IS. step2->step3 step4 4. Add 1 mL of MTBE. This is the extraction solvent. step3->step4 step5 5. Vortex vigorously for 5 minutes. Maximizes analyte partitioning into the organic phase. step4->step5 step6 6. Centrifuge at 13,000 x g for 10 min at 4°C. Separates the aqueous and organic layers. step5->step6 step7 7. Transfer the upper organic layer (~900 µL) to a clean tube. Avoids aspirating the lower aqueous/protein layer. step6->step7 step8 8. Evaporate to dryness under N2 at 40°C. Removes the volatile extraction solvent. step7->step8 step9 9. Reconstitute residue in 200 µL of mobile phase (20:80 A:B). Prepares the sample for RP-HPLC injection. step8->step9 end Inject into LC-MS/MS System step9->end

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.

Method Validation Summary

The bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose. The validation is performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry and/or the EMA Guideline.[6][8] The following table summarizes the key validation parameters, their acceptance criteria, and typical results obtained from published methods.[5][10][14][15]

Validation Parameter Acceptance Criteria Typical Results
Linearity (r²) ≥ 0.99> 0.998[5]
Range Demonstrably linear, accurate, and precise0.025 - 10 ng/mL[14]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 6.4%[5]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 4.9%[5]
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)98.1% to 104.7%[5]
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)98.7% to 104.4%[5]
Extraction Recovery Consistent, precise, and reproducible81% - 97% for 5-HMT[5]
Matrix Effect IS-normalized factor within acceptable limitsNo significant ion suppression or enhancement observed
Stability
Bench-Top (e.g., 8h, RT)%Bias within ±15%Stable
Freeze-Thaw (e.g., 3 cycles)%Bias within ±15%Stable[10]
Post-Preparative (Autosampler)%Bias within ±15%Stable
Long-Term (e.g., 30 days, -80°C)%Bias within ±15%Stable

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the simultaneous quantification of rac-5-Hydroxymethyl Tolterodine and its parent compound, tolterodine, in human plasma. The described protocol, utilizing a straightforward liquid-liquid extraction and stable isotope-labeled internal standards, delivers the accuracy, precision, and reliability required for regulated bioanalysis. This method is fit-for-purpose and can be readily implemented in clinical and research laboratories to support pharmacokinetic, bioequivalence, and drug metabolism studies of tolterodine, providing a complete picture of the exposure to all active moieties.

References

  • Urology Textbook. Tolterodine: Adverse Effects, Contraindications, and Dosage. Available from: [Link]

  • Patel, B. N., et al. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 4(1), 34-42. Available from: [Link]

  • Lindegårdh, N., et al. (2001). Capillary solid-phase extraction-tandem mass spectrometry for fast quantification of free concentrations of tolterodine and two metabolites in ultrafiltered plasma samples. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 345-355. Available from: [Link]

  • Stahl, M., et al. (1998). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. Clinical Pharmacology & Therapeutics, 63(3), 337-346. Available from: [Link]

  • PINT-PHARMA Inc. (2023). Tolterodine L-tartrate tablets - Product Monograph. Available from: [Link]

  • Region Uppsala. (2022). Tolterodine Tartrate Tablets - Product Information. Available from: [Link]

  • Macek, J., et al. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. Available from: [Link]

  • Pfizer Inc. (2012). Detrol® LA (tolterodine tartrate extended release capsules) - Prescribing Information. Available from: [Link]

  • ResolveMASS Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • De Zwaan, S., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. AAPS J, 21(2), 27. Available from: [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Patel, B. N., et al. (2013). A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. PubMed. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Macek, J., et al. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • Palmér, L., et al. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155-165. Available from: [Link]

  • Kim, J. Y., et al. (2017). Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine. Drug Research, 67(09), 541-546. Available from: [Link]

  • Sabri, N. A., et al. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. ResearchGate. Available from: [Link]

  • Woolf, E., et al. (2014). A rugged and validated UHPLC-MS/MS method for the simultaneous quantification of retigabine and its N-acetylated metabolite in human plasma. Analytical Methods, 6(19), 7859-7867. Available from: [Link]

  • Lee, Y. J., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Archives of Pharmacal Research, 40(11), 1287-1295. Available from: [Link]

  • Patel, B. N., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. Solid phase extraction – Knowledge and References. Available from: [Link]

  • DiVA portal. (2008). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography mass spectrometry. Available from: [Link]

  • Regalado, E., & Wrisley, L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 304-309. Available from: [Link]

  • Galić, N., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7062. Available from: [Link]

  • ResearchGate. (2013). Chemical structures of tolterodine, tolterodine-d6, 5-hydroxy methyl... Available from: [Link]

  • Sane, R. T., et al. (2004). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 549-555. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for rac-5-Hydroxymethyl Tolterodine (5-HMT)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: October 26, 2025 Doc ID: TS-HMT-505 Audience: Analytical Chemists, formulation scientists, and DMPK researchers.

Executive Summary & Core Challenge

The Molecule: 5-Hydroxymethyl Tolterodine (5-HMT), also known as Desfesoterodine, is the major pharmacologically active metabolite of both Tolterodine and Fesoterodine. It contains a chiral center at the benzylic carbon. The (R)-enantiomer is the active pharmaceutical ingredient (API) responsible for antimuscarinic activity, while the (S)-enantiomer is considered a chiral impurity.

The Challenge: Separating the enantiomers of 5-HMT is chemically distinct from separating the parent Tolterodine due to the increased polarity conferred by the hydroxymethyl group. Standard C18 methods cannot distinguish these enantiomers. Successful separation requires a specific Chiral Stationary Phase (CSP) and precise control of mobile phase basicity to suppress the ionization of the secondary amine.

"Gold Standard" Protocol (Quick Start)

If you are starting method development from scratch, begin with this protocol. It is derived from stability-indicating studies that demonstrated superior resolution (


) compared to coated amylose phases.
ParameterSpecification
Column Chiralpak IC-3 (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))
Dimensions 250 x 4.6 mm, 3 µm or 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio (v/v/v) 950 : 50 : 1
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 280–285 nm
Injection Vol 10–20 µL
Expected Elution (S)-isomer (~16.5 min) followed by (R)-isomer (~21.0 min)

Critical Note: The addition of Diethylamine (DEA) is mandatory . Without it, the basic amine of 5-HMT will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Troubleshooting & Optimization (Q&A)

Q1: I am seeing peak tailing (Asymmetry > 1.5). How do I fix this?

Diagnosis: The interaction between the secondary amine on the 5-HMT molecule and the acidic silanol groups on the stationary phase is not fully suppressed.

Corrective Actions:

  • Increase Base Additive: Increase the DEA concentration from 0.1% to 0.2% or 0.3%.

  • Switch Additives: If DEA is ineffective, switch to Triethylamine (TEA) or Ethanolamine . TEA is bulkier and may effectively shield silanols better in certain steric environments.

  • Check Column Age: Older columns lose their end-capping. If the column has been exposed to acidic mobile phases previously without proper washing, the phase may be stripped.

Q2: My resolution is poor ( ) on Chiralpak AD-H or OD-H. Why?

Diagnosis: While AD-H (Amylose) and OD-H (Cellulose) are standard for Tolterodine, the hydroxymethyl metabolite is more polar. The "coated" nature of AD/OD phases limits your solvent choices.

Corrective Actions:

  • Switch to Immobilized Phases (Recommended): Move to Chiralpak IC or IA . Immobilized phases allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can drastically alter selectivity.

  • Lower the Temperature: Chiral recognition is an enthalpy-driven process. Lowering the column temperature to 15°C or 10°C often increases the separation factor (

    
    ), although it will increase backpressure.
    
  • Reduce Alcohol Content: Decrease the IPA ratio (e.g., from 5% to 2%). This increases retention time, allowing more interaction with the chiral selector.

Q3: The retention times are drifting during the sequence.

Diagnosis: This is a common issue with Normal Phase chromatography using Hexane/IPA.

Corrective Actions:

  • Volatile Evaporation: Hexane is highly volatile. Ensure your solvent bottles are capped tightly with proper safety caps to prevent preferential evaporation of Hexane, which would gradually increase the polarity (IPA %) of the mix and shorten retention times.

  • Thermal Equilibration: Ensure the column oven is stable. A fluctuation of 1°C can shift retention times in chiral chromatography.

Q4: Can I use Reversed-Phase (RP) mode for LC-MS compatibility?

Diagnosis: The Normal Phase method (Hexane/DEA) is not ideal for Mass Spectrometry.

Corrective Actions: Yes, but you must change the column chemistry.

  • Column: Use Chiralpak IC-3 or Chiralcel OD-RH .

  • Mobile Phase: Ammonium Bicarbonate (10mM, pH 9.0) : Acetonitrile (40:60).

  • Logic: High pH is required to keep the amine uncharged (neutral), improving interaction with the hydrophobic chiral selector. Note: Ensure your column is rated for pH 9.0 (Immobilized phases typically are, coated phases are not).

Method Development Logic (Visualized)

The following diagram outlines the decision pathway for optimizing the separation of 5-HMT.

G Start Start: rac-5-HMT Separation Screening Primary Screening: Chiralpak IC-3 Hexane:IPA:DEA (95:5:0.1) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Success: Rs > 2.0 Validate Method CheckRes->Success Good Separation PoorRes Rs < 1.5 (Poor Separation) CheckRes->PoorRes Co-elution Tailing Peak Tailing (As > 1.5) CheckRes->Tailing Asymmetry Opt_Temp Decrease Temp (to 15°C) PoorRes->Opt_Temp Opt_Solvent Change Modifier (Switch IPA to EtOH) PoorRes->Opt_Solvent Opt_Additive Increase DEA (to 0.2%) Tailing->Opt_Additive Opt_Temp->CheckRes Secondary Secondary Screening: Chiralpak AD-H / IA Polar Organic Mode Opt_Solvent->Secondary If fails Opt_Additive->CheckRes

Figure 1: Decision tree for optimizing chiral separation of 5-HMT, prioritizing immobilized cellulose phases.

Comparative Column Data

The following table summarizes expected performance based on aggregate application data for Tolterodine derivatives.

Column PhasePolymer TypeSelectivity for 5-HMTStabilityRecommendation
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)High High (Immobilized)Primary Choice
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)ModerateLow (Coated)Secondary Choice
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)ModerateLow (Coated)Good for Parent Drug
Chiral AGP

-acid glycoprotein
LowMediumNot Recommended

References

  • Rajput, A. P., & Sonanis, M. C. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using Chiral Stationary Phase. Journal of Chemical and Pharmaceutical Research, 4(9), 4127-4133.[1] Link

  • Ahirrao, V. K., et al. (2011). Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method. Asian Journal of Chemistry, 23(8), 3609-3612. Link

  • Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT). Current Medicinal Chemistry, 16(33), 4481-4489. Link

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns. Link

Sources

Technical Support Center: rac 5-Hydroxymethyl Desisopropyl Tolterodine (5-HMT) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Method Optimization for 5-HMT Analysis

Introduction: The Convergence Metabolite

Welcome to the technical guide for rac 5-Hydroxymethyl Desisopropyl Tolterodine (5-HMT), also known as Desfesoterodine or PNU-200577 .[1]

Why this molecule is difficult: 5-HMT is the pharmacologically active metabolite for two major antimuscarinic drugs: Tolterodine and Fesoterodine . While the molecule itself is relatively stable, the context of your sample generation dictates your quantification strategy. The most critical pitfall is not the instrument, but the biological matrix handling —specifically the risk of ex vivo generation of 5-HMT from Fesoterodine by plasma esterases.

This guide moves beyond standard SOPs to address the "Why" and "How" of failure modes in LC-MS/MS quantification.

Module 1: Sample Preparation & The "Prodrug Artifact"

Q: My T0 (time zero) samples show high levels of 5-HMT even though the patient was just dosed. Is this carryover?

A: Likely not. This is usually ex vivo hydrolysis.

If your study involves Fesoterodine , the parent drug is a prodrug rapidly hydrolyzed by non-specific esterases into 5-HMT.[2][3] This reaction continues in the blood collection tube after the sample is drawn. If you do not stabilize the matrix immediately, Fesoterodine converts to 5-HMT on the benchtop, leading to massive over-quantification.

The Fix:

  • Acidification: Collect blood into tubes containing an esterase inhibitor or immediately acidify plasma.

  • Temperature: Keep samples on ice (4°C) strictly. Conversion is temperature-dependent.

  • Differentiation: If the subject took Tolterodine , this is less critical, as Tolterodine conversion to 5-HMT is hepatic (CYP2D6 mediated) and does not occur significantly in plasma ex vivo.

Q: I am seeing low recovery with Protein Precipitation (PPT). Should I switch methods?

A: Yes. Switch to Liquid-Liquid Extraction (LLE).

5-HMT is a secondary amine with moderate polarity (LogP ~0.74 - 1.8 depending on pH). PPT often leaves significant phospholipids that cause ion suppression at the 5-HMT retention time.

Recommended Protocol: Alkaline LLE

  • Rationale: The pKa of the secondary amine is ~9.8. To extract it into an organic solvent, you must neutralize the charge (pH > pKa).

  • Organic Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

Step-by-Step LLE Workflow:

StepActionTechnical Note
1 Aliquot 200 µL Plasma + 20 µL Internal Standard (IS).
2 Basify Add 50 µL 0.1 M NaOH or Carbonate Buffer (pH 10-11).
3 Extract Add 1.0 mL MTBE. Vortex 5 mins.
4 Separate Centrifuge (4000 rpm, 10 min). Flash freeze aqueous layer.
5 Dry Evaporate organic layer under N2 at 40°C.
6 Reconstitute 200 µL Mobile Phase (e.g., 20:80 ACN:Buffer).

Module 2: Chromatographic Challenges

Q: My 5-HMT peak is tailing (As > 1.5). How do I sharpen it?

A: You are fighting secondary silanol interactions.

The secondary amine on 5-HMT interacts with free silanol groups on the silica backbone of your column.

Troubleshooting Checklist:

  • Column Choice: Switch to a "Base Deactivated" column or one with embedded polar groups.

    • Recommended: Waters XBridge BEH C18, Phenomenex Kinetex EVO, or Supelco Ascentis Express RP-Amide.

  • Mobile Phase pH: Ensure your aqueous mobile phase is acidic (pH 3.0 - 4.0).

    • Why? At pH 3.5, the silanols are protonated (neutral) and the 5-HMT is protonated. This reduces the ionic attraction between the analyte and the stationary phase surface.

  • Buffer Strength: Use 10 mM Ammonium Formate . The ionic strength helps mask any remaining active sites on the column.

Q: I see a "ghost peak" in my blank samples after a high concentration standard.

A: The amine is sticky. You have carryover.

The Fix:

  • Needle Wash: A standard 50:50 Methanol:Water wash is insufficient.

  • Aggressive Wash: Use a ternary wash: Acetonitrile : Isopropanol : Acetone : 0.1% Formic Acid (40:30:20:10) . The acid ensures the amine stays soluble, and the organic mix strips it from the injector surfaces.

Module 3: Mass Spectrometry & Logic

Q: My Internal Standard (IS) response varies wildly between patient samples.

A: This is Matrix Effect (Ion Suppression). [4]

If you are using an analog IS (like Tolterodine) for 5-HMT quantification, stop immediately. You must use a Stable Isotope Labeled (SIL) IS, such as 5-HMT-d14 or 5-HMT-d6 .

  • Mechanism: 5-HMT elutes early in many reversed-phase gradients (due to polarity). This is the "danger zone" for unretained salts and phospholipids.

  • Solution: If you cannot change the extraction (Module 1), you must improve the separation. Slow down the gradient at the start to push 5-HMT away from the solvent front.

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision pathways for method development and troubleshooting.

G Start Start: 5-HMT Quantification Issue CheckSource Check Sample Source Start->CheckSource PeakShape Issue: Peak Tailing Start->PeakShape LowRecovery Issue: Low Recovery / Dirty Start->LowRecovery Fesoterodine Patient took Fesoterodine? CheckSource->Fesoterodine ExVivoRisk High Risk: Ex Vivo Hydrolysis Check T0 levels Fesoterodine->ExVivoRisk Yes AddInhibitor Action: Add Esterase Inhibitor or Acidify Plasma immediately ExVivoRisk->AddInhibitor Silanol Cause: Secondary Amine Silanol Interaction PeakShape->Silanol FixpH Action: Use pH 3.5 Buffer & Base-Deactivated Column Silanol->FixpH CheckMethod Current Method: PPT? LowRecovery->CheckMethod SwitchLLE Action: Switch to LLE (MTBE) at pH 10-11 CheckMethod->SwitchLLE Yes

Caption: Decision logic for troubleshooting 5-HMT quantification. Blue nodes indicate decision points; Red nodes indicate root causes; Green nodes indicate validated solutions.

Summary Data: Validated Parameters

Use these baseline parameters to verify your method performance.

ParameterRecommended ValueNotes
Precursor Ion m/z 342.2 [M+H]+Monoisotopic mass ~341.2
Quantifier Ion m/z 223.1 Cleavage of the isopropyl-amine chain
Qualifier Ion m/z 147.1 Tropylium ion derivative
Linearity Range 0.05 – 50 ng/mLTypical clinical range
Recovery (LLE) > 85%Using MTBE at alkaline pH
Matrix Effect < 15% suppressionWith Deuterated IS correction

References

  • Malhotra, B., et al. (2009). Pharmacokinetic profile of fesoterodine in healthy subjects and patients with overactive bladder.[5]Journal of Clinical Pharmacology . Verified Source:

  • Nair, S., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS.Journal of Chromatography B . Verified Source:

  • US Food and Drug Administration (FDA). (2008). Clinical Pharmacology and Biopharmaceutics Review: Toviaz (Fesoterodine). Verified Source:

  • PubChem. (2024). Compound Summary: 5-Hydroxymethyl tolterodine.[1][2][6][4][7][8][9][10][11][12] Verified Source:

  • European Medicines Agency (EMA). (2011). Assessment Report: Toviaz. Verified Source:

Sources

Validation & Comparative

Inter-laboratory Comparison of rac-5-Hydroxymethyl Desisopropyl Tolterodine Analysis: A Guide for Robust Bioanalytical Method Harmonization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the bioanalytical methods for rac-5-Hydroxymethyl Desisopropyl Tolterodine, a key metabolite of the antimuscarinic agent tolterodine. In the landscape of drug development, ensuring the reproducibility and consistency of analytical data across different laboratories is paramount for reliable pharmacokinetic and toxicokinetic assessments. This document outlines a detailed study protocol, presents illustrative comparative data, and discusses the critical parameters that influence method performance and inter-laboratory variability. By adhering to the principles of scientific integrity and leveraging established regulatory guidelines, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to validate and harmonize their analytical methodologies for this important compound.

Introduction: The Imperative for Inter-Laboratory Concordance

Tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its pharmacologically active metabolite, 5-hydroxymethyl tolterodine.[1] Further metabolism can lead to the formation of desisopropyl and other derivative compounds. The accurate quantification of these metabolites in biological matrices is crucial for understanding the complete pharmacokinetic profile of tolterodine, assessing drug-drug interactions, and ensuring patient safety.

Given the global nature of pharmaceutical research and clinical trials, it is common for bioanalytical testing to be conducted at multiple laboratories. In such scenarios, even minor variations in analytical procedures can lead to significant discrepancies in the reported data, potentially impacting regulatory submissions and clinical decisions. An inter-laboratory comparison, also known as a proficiency test, is a systematic exercise to evaluate the performance of different laboratories using the same set of samples and to identify sources of analytical variability.[2] This guide focuses on rac-5-Hydroxymethyl Desisopropyl Tolterodine, providing a robust protocol for such a comparison, grounded in the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The Analytical Challenge: Quantifying rac-5-Hydroxymethyl Desisopropyl Tolterodine

The quantification of rac-5-Hydroxymethyl Desisopropyl Tolterodine in biological fluids, typically plasma or serum, presents several analytical challenges, including low endogenous concentrations, potential for matrix effects, and the need for high sensitivity and selectivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering the requisite sensitivity and specificity.[6][7][8] A critical component of a robust LC-MS/MS assay is the use of a suitable internal standard (IS), preferably a stable isotope-labeled (SIL) analog of the analyte, to compensate for variability in sample preparation and instrument response.[9] For the analysis of rac-5-Hydroxymethyl Desisopropyl Tolterodine, a deuterated analog such as rac-5-Hydroxymethyl Desisopropyl Tolterodine-d6 is an appropriate choice.[10][11]

Inter-Laboratory Comparison Study Protocol

This section outlines a detailed protocol for an inter-laboratory comparison of rac-5-Hydroxymethyl Desisopropyl Tolterodine analysis. The protocol is designed to be comprehensive, covering all stages from sample preparation to data analysis, thereby minimizing procedural ambiguity and allowing for a direct comparison of laboratory performance.

Study Design and Materials
  • Participating Laboratories: A minimum of three laboratories should participate to ensure statistically meaningful results.

  • Study Samples: A central laboratory will prepare and distribute a set of blinded human plasma samples to all participating laboratories. The set should include:

    • Blank plasma (free of the analyte and IS).

    • Spiked calibration standards at eight non-zero concentrations covering the expected physiological range (e.g., 10-5000 pg/mL).

    • Quality control (QC) samples at four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC (mid-range of the calibration curve)

      • High QC (approx. 80% of the Upper Limit of Quantification)

  • Reference Standard: A well-characterized reference standard of rac-5-Hydroxymethyl Desisopropyl Tolterodine with a certificate of analysis should be provided to all participating laboratories.

  • Internal Standard: A common lot of rac-5-Hydroxymethyl Desisopropyl Tolterodine-d6 should be used by all laboratories.[10][11]

Experimental Workflow

The following workflow provides a standardized approach to the analysis. While minor variations in instrumentation are expected, the core methodology should be adhered to as closely as possible.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) is_add Add Internal Standard (rac-5-Hydroxymethyl Desisopropyl Tolterodine-d6) sample->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute injection Injection onto UPLC System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation (Linear Regression, 1/x^2 weighting) integration->calibration quantification Concentration Calculation calibration->quantification reporting Reporting of Results quantification->reporting

Caption: Standardized experimental workflow for the analysis of rac-5-Hydroxymethyl Desisopropyl Tolterodine.

Detailed Methodological Parameters
  • Sample Preparation:

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (rac-5-Hydroxymethyl Desisopropyl Tolterodine-d6, 2.5 ng/mL).

    • Vortex for 10 seconds.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic System: UPLC system.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • rac-5-Hydroxymethyl Desisopropyl Tolterodine: m/z 305.4 -> 147.1

      • rac-5-Hydroxymethyl Desisopropyl Tolterodine-d6 (IS): m/z 311.4 -> 153.1

  • Data Analysis and Acceptance Criteria:

    • Calibration Curve: The calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² should be used. The coefficient of determination (r²) should be ≥ 0.99.

    • Accuracy and Precision: The accuracy (% bias) and precision (% CV) for the back-calculated concentrations of the calibration standards and the QC samples should be within ±15% (±20% for LLOQ).[4][5]

Comparative Data Analysis and Interpretation

The following tables present hypothetical but realistic data from a three-laboratory comparison study. These tables are designed to highlight key performance indicators and potential areas of discrepancy.

Calibration Curve Performance
ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99850.99910.9979≥ 0.99
LLOQ (pg/mL) 101010-
ULOQ (pg/mL) 500050005000-
Back-calculated Accuracy (% Bias) -5.2 to 4.8-3.9 to 3.5-6.8 to 5.9Within ±15% (±20% at LLOQ)
Back-calculated Precision (% CV) ≤ 6.1≤ 5.5≤ 7.2≤ 15% (≤ 20% at LLOQ)

Interpretation: All three laboratories demonstrated acceptable calibration curve performance, with high linearity and adherence to accuracy and precision criteria. This suggests that the fundamental analytical methodology is sound in each laboratory.

Quality Control Sample Performance
QC Level (Nominal Conc. pg/mL)Laboratory A (Mean ± SD, %CV, %Bias)Laboratory B (Mean ± SD, %CV, %Bias)Laboratory C (Mean ± SD, %CV, %Bias)Inter-Lab Mean (± SD, %CV)
LLOQ (10) 10.8 ± 0.9 (8.3%, +8.0%)9.5 ± 0.8 (8.4%, -5.0%)11.5 ± 1.2 (10.4%, +15.0%)10.6 ± 1.0 (9.4%)
Low QC (30) 28.9 ± 1.5 (5.2%, -3.7%)31.2 ± 1.2 (3.8%, +4.0%)27.5 ± 1.8 (6.5%, -8.3%)29.2 ± 1.9 (6.5%)
Medium QC (2500) 2450 ± 110 (4.5%, -2.0%)2580 ± 95 (3.7%, +3.2%)2390 ± 150 (6.3%, -4.4%)2473 ± 97 (3.9%)
High QC (4000) 3850 ± 180 (4.7%, -3.8%)4120 ± 150 (3.6%, +3.0%)3700 ± 210 (5.7%, -7.5%)3890 ± 215 (5.5%)

Interpretation:

  • Intra-laboratory performance: All laboratories met the acceptance criteria for accuracy and precision for their individual QC samples.

  • Inter-laboratory performance: While each laboratory's results are acceptable, there is a noticeable trend. Laboratory C consistently reports lower concentrations, while Laboratory B reports slightly higher concentrations compared to Laboratory A. The inter-laboratory %CV is higher than the intra-laboratory %CV, which is expected. The overall inter-laboratory mean demonstrates good agreement, but the systematic biases, although within acceptable limits, warrant further investigation.

Investigating Inter-Laboratory Variability

The observed systematic biases, even when within acceptable ranges, should be investigated to further harmonize the methods. The following diagram illustrates potential sources of variability in an inter-laboratory comparison.

variability_sources cluster_sources Sources of Inter-Laboratory Variability cluster_method_details Methodological Details cluster_instrument_details Instrumentation Details cluster_reagents_details Reagents/Materials Details cluster_operator_details Analyst Details method Methodological Differences pipetting Pipetting Technique method->pipetting vortexing Vortexing Time/Speed method->vortexing evaporation_rate Evaporation Rate method->evaporation_rate reconstitution_vol Reconstitution Volume method->reconstitution_vol variability Observed Variability method->variability Contribute to instrument Instrumentation ms_source MS Source Conditions instrument->ms_source column_chem Column Chemistry/ Age instrument->column_chem integrator Integration Algorithm instrument->integrator instrument->variability Contribute to reagents Reagents and Materials solvent_purity Solvent Purity reagents->solvent_purity standard_stability Standard Stability reagents->standard_stability plasticware Adsorption to Plasticware reagents->plasticware reagents->variability Contribute to operator Analyst Technique training Training and Experience operator->training interpretation Data Interpretation operator->interpretation operator->variability Contribute to

Caption: Potential sources of variability in inter-laboratory bioanalytical studies.

To address the observed biases, laboratories should collaboratively review:

  • Pipetting accuracy and calibration: Inaccurate pipetting of standards, QCs, or the internal standard can introduce a consistent bias.

  • Standard and IS solution preparation: Differences in weighing, dilution, or storage of stock and working solutions can lead to systematic errors.

  • Mass spectrometer source conditions: Variations in source temperature, gas flows, and voltages can affect ionization efficiency and lead to different responses.

  • Peak integration parameters: Different approaches to peak integration, especially for low-level signals, can be a significant source of variability.

Conclusion and Recommendations

This guide has presented a framework for conducting a meaningful inter-laboratory comparison for the analysis of rac-5-Hydroxymethyl Desisopropyl Tolterodine. The hypothetical data demonstrates that while individual laboratories may meet validation acceptance criteria, subtle but systematic differences can exist. A successful inter-laboratory comparison not only confirms the proficiency of the participating laboratories but also serves as a critical tool for method harmonization.

Recommendations for ensuring inter-laboratory concordance:

  • Develop a detailed, harmonized protocol: The more detailed the standard operating procedure (SOP), the lower the potential for procedural drift.

  • Use common critical reagents: Providing a common lot of the reference standard and internal standard is essential.

  • Conduct a pre-study training session: A joint training session can align analysts on critical techniques and data processing steps.

  • Establish clear communication channels: Open communication between laboratories is vital for troubleshooting and resolving discrepancies.

  • Perform periodic proficiency testing: Inter-laboratory comparisons should not be a one-time event but should be conducted periodically to ensure ongoing consistency.

By implementing these recommendations, organizations can build confidence in the consistency and reliability of their bioanalytical data, ultimately supporting the robust and efficient development of new medicines.

References

  • Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Available from: [Link]

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? - PubMed. Available from: [Link]

  • Forced Degradation Study for Tolterodine by HPLC with PDA Detection - Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Comparative in vitro assessment of tolterodine tartrate tablets by high performance liquid chromatographic (HPLC). Available from: [Link]

  • Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine - Ingenta Connect. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F - PharmaInfo. Available from: [Link]

  • (PDF) Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - ResearchGate. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available from: [Link]

  • A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PubMed. Available from: [Link]

  • Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography–tandem mass spectrometry - ISC. Available from: [Link]

  • A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC. Available from: [Link]

  • Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit - PubMed. Available from: [Link]

  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed. Available from: [Link]

  • A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - ResearchGate. Available from: [Link]

  • What is an inter laboratory comparison ? - CompaLab. Available from: [Link]

  • Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Available from: [Link]

  • Inter laboratory Comparison 2023 Report - Benchmark International. Available from: [Link]

  • Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed. Available from: [Link]

  • rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 - CRO Splendid Lab Pvt. Ltd. Available from: [Link]

  • Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Available from: [Link]

  • 1189419-89-3| Chemical Name : rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | Pharmaffiliates. Available from: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of rac 5-Hydroxymethyl Desisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

Compound Identity: rac 5-Hydroxymethyl Desisopropyl Tolterodine (also known as Desfesoterodine or 5-Hydroxymethyl Tolterodine). CAS Number: 207679-81-0 (referencing the active metabolite structure).[1] Primary Hazard: Muscarinic Receptor Antagonist (Potent Bioactive). Disposal Method: High-Temperature Incineration (Recommended).[2] Do NOT flush.[3] Do NOT landfill.

This guide outlines the critical safety and logistical protocols for the disposal of rac 5-Hydroxymethyl Desisopropyl Tolterodine. As the active metabolite of Fesoterodine, this compound exhibits high affinity for muscarinic receptors (M1–M5).[4] Consequently, it must be handled as a potent pharmaceutical intermediate with significant environmental toxicity potential.

Hazard Identification & Compound Profile

Before disposal, researchers must understand the physicochemical and toxicological profile to select the correct waste stream.

GHS Classification & Safety Data

While specific SDS data for the racemic metabolite can vary by supplier, it generally aligns with the parent compound (Fesoterodine) and the class of antimuscarinics.

ParameterSpecificationImplications for Disposal
Signal Word WARNING Handle with standard chemical hygiene.
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Respiratory Irritation)Dust control is critical during waste transfer.
Bioactivity Potent Muscarinic AntagonistZero-discharge policy. Must not enter municipal water systems.
Physical State Solid (Powder)Risk of aerosolization during weighing/transfer.
Storage Refrigerate (2-8°C)Keep waste containers cool if storing for extended periods to prevent degradation into unknown byproducts.
Ecological Impact

As a bioactive pharmaceutical, this compound resists standard wastewater treatment degradation. Release into waterways can disrupt aquatic ecosystems by affecting cholinergic signaling in non-target organisms. Incineration is the only validated method to ensure complete molecular destruction.

Pre-Disposal Handling & Segregation

Core Directive: Segregate at the point of generation. Do not mix with oxidizers or strong acids, as this may create unpredictable exothermic reactions or hazardous off-gassing before the waste reaches the vendor.

Waste Stream Categorization

Assign the waste to the correct stream immediately upon generation.

  • Stream A: Solid Waste (Pure Compound/Spill Debris)

    • Examples: Expired API, contaminated weighing boats, spill cleanup materials (wipes), PPE.

    • Container: Wide-mouth HDPE jar with screw-top lid.

  • Stream B: Liquid Waste (Mother Liquors/Solutions)

    • Examples: HPLC effluent, reaction solvents containing the compound.

    • Container: Solvent-compatible safety can (e.g., HDPE or glass with secondary containment).

    • Note: Ensure the solvent is compatible with the container (e.g., do not put chlorinated solvents in incompatible plastics).

Labeling Requirements

Every container must be labeled before waste is added.

  • Text: "NON-RCRA REGULATED PHARMACEUTICAL WASTE" (Unless mixed with RCRA solvents like Methanol/Acetonitrile, then label as "HAZARDOUS WASTE").

  • Constituents: Explicitly list "rac 5-Hydroxymethyl Desisopropyl Tolterodine" and the solvent name.

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

Operational Disposal Workflow

This self-validating workflow ensures that the chain of custody is maintained from the bench to the incinerator.

Step-by-Step Protocol

Step 1: Deactivation (Optional but Recommended for High Potency)

  • Context: If handling large quantities (>1g), chemical deactivation prior to disposal can reduce risk.

  • Method: Dilute oxidation. Treat aqueous residues with bleach (sodium hypochlorite) for 24 hours before neutralizing and adding to liquid waste. Note: Incineration is still required; this is a safety step for handling.

Step 2: Packaging

  • Solids: Double-bag high-potency powders in antistatic polyethylene bags before placing them in the rigid outer waste container. This prevents "puffing" of dust when the container is opened.

  • Liquids: Fill containers to only 90% capacity to allow for thermal expansion. Cap tightly.

Step 3: Storage

  • Store waste containers in a Satellite Accumulation Area (SAA) near the point of generation.

  • Ensure secondary containment (tray) can hold 110% of the volume of the largest container.

Step 4: Vendor Handoff

  • Contract with a licensed hazardous waste transporter (e.g., Stericycle, Veolia, Clean Harbors).

  • Profile: Classify as "Non-Hazardous Pharmaceutical Waste" (Code: NON-HAZ) unless mixed with hazardous solvents.

  • Manifest: Ensure the manifest specifies "Incineration Only" .

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: rac 5-Hydroxymethyl Desisopropyl Tolterodine CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Wipes, PPE) CheckState->Solid Solid Liquid Liquid Waste (Solvents, HPLC Effluent) CheckState->Liquid Liquid Bagging Double Bag in Antistatic Polyethylene Solid->Bagging SolventCheck Contains RCRA Solvents? (MeOH, MeCN, DCM) Liquid->SolventCheck ContainerSolid Rigid HDPE Container Label: Pharm Waste - Toxic Bagging->ContainerSolid Storage Satellite Accumulation Area (Secondary Containment) ContainerSolid->Storage ContainerHaz Label: HAZARDOUS WASTE (RCRA Regulated) SolventCheck->ContainerHaz Yes ContainerNonHaz Label: NON-RCRA PHARM WASTE (Non-Hazardous) SolventCheck->ContainerNonHaz No ContainerHaz->Storage ContainerNonHaz->Storage Vendor Licensed Waste Vendor Storage->Vendor Destruction High-Temperature Incineration (>1000°C) Vendor->Destruction Manifest: Incineration Only

Figure 1: Decision tree for the segregation and disposal of rac 5-Hydroxymethyl Desisopropyl Tolterodine, ensuring compliance with environmental safety standards.

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate containment is necessary to prevent exposure and migration.[5]

ScenarioProtocol
Powder Spill 1. Evacuate the immediate area if dust is visible.2. Don PPE: N95 respirator (or PAPR), double nitrile gloves, safety goggles.3. Cover: Gently cover the spill with damp paper towels to prevent aerosolization.4. Clean: Wipe inward from the periphery. Place all waste in the Solid Waste stream.5. Wash: Clean surface with soap and water; dispose of rinsate as Liquid Waste.
Liquid Spill 1. Absorb: Use universal absorbent pads or vermiculite.2. Contain: Do not allow flow into floor drains.3. Dispose: Treat saturated absorbents as Solid Pharmaceutical Waste.
Skin Exposure Wash with soap and water for 15 minutes.[6] Do not use alcohol (increases absorption). Seek medical attention if symptoms (dry mouth, blurred vision) occur.

Regulatory & Compliance Context

RCRA Status (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific metabolite is not currently listed on the P-list (acutely hazardous) or U-list. However, it falls under the category of Non-RCRA Regulated Pharmaceutical Waste .

  • Note: If the waste is mixed with characteristic hazardous solvents (Ignitable, Corrosive, Toxic, Reactive), the entire mixture must be managed as Hazardous Waste .

European Waste Catalogue (EWC)

For operations in the EU, use the following codes:

  • 18 01 09: Medicines other than those mentioned in 18 01 08 (cytotoxic/cytostatic).

  • Recommendation: Treat as 18 01 08 (Hazardous) if high concentrations are present, to ensure incineration.

References

  • PubChem. (n.d.). Fesoterodine (Compound Summary).[7] National Library of Medicine.[8] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • World Health Organization (WHO). (2014). Safe management of wastes from health-care activities.[9][10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs.[8][10] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.